molecular formula C10H11NO3 B13267891 N-(4-acetyl-2-hydroxyphenyl)acetamide

N-(4-acetyl-2-hydroxyphenyl)acetamide

Cat. No.: B13267891
M. Wt: 193.20 g/mol
InChI Key: XCANEMZIBXOIIZ-UHFFFAOYSA-N
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Description

N-(4-Acetyl-2-hydroxyphenyl)acetamide is a chemical compound with the CAS Registry Number 874754-23-1 and a molecular formula of C 10 H 11 NO 3 , corresponding to a molecular weight of 193.20 g/mol . Its structure features both acetamide and acetyl substituents on a hydroxyphenyl ring, a motif found in various compounds of significant research interest. As a derivative of acetamide, it is part of a broader class of organic compounds known as phenylacetamides, which are monocarboxylic acid amides and are frequently investigated for their potential biological and chemical properties . This compound serves as a valuable building block in medicinal and organic chemistry research. While its specific mechanism of action is dependent on the research context, related compounds like acetaminophen (paracetamol) are known to be involved in the study of pain and fever pathways, potentially acting through central nervous system mechanisms . Researchers utilize this chemical in the development and validation of analytical methods, particularly for quality control (QC) applications and the synthesis of more complex molecular structures . It is a specialized reagent intended for use in a laboratory setting only. Disclaimer: This product is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-(4-acetyl-2-hydroxyphenyl)acetamide

InChI

InChI=1S/C10H11NO3/c1-6(12)8-3-4-9(10(14)5-8)11-7(2)13/h3-5,14H,1-2H3,(H,11,13)

InChI Key

XCANEMZIBXOIIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C)O

Origin of Product

United States

Synthetic Methodologies for N 4 Acetyl 2 Hydroxyphenyl Acetamide and Its Analogs

Established Reaction Pathways for Acetamide (B32628) Moiety Formation

The formation of the acetamide (N-acetyl) group is a cornerstone of many synthetic sequences in pharmaceutical and materials chemistry. This transformation typically involves the acylation of a primary or secondary amine.

The most direct method for forming the acetamide moiety on an aromatic ring is the N-acylation of an aniline (B41778) derivative. This reaction involves treating the amine with an acetylating agent. Common and effective acetylating agents include acetic anhydride (B1165640) and acetyl chloride. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acetylating agent.

These reactions are often carried out in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the acidic byproduct (e.g., hydrochloric acid or acetic acid) and drive the reaction to completion. For substrates with multiple nucleophilic sites, such as aminophenols, chemoselectivity becomes crucial. The amino group is generally more nucleophilic than the hydroxyl group, allowing for selective N-acetylation over O-acetylation under controlled conditions. researchgate.net

Table 1: Common Reagents for N-Acylation of Anilines

Acetylating Agent Typical Byproduct Catalyst/Base Often Used
Acetic Anhydride Acetic Acid Sodium Acetate, Pyridine
Acetyl Chloride Hydrochloric Acid Pyridine, Triethylamine

A key challenge in synthesizing N-(4-acetyl-2-hydroxyphenyl)acetamide is the correct placement of the acetyl (C(O)CH₃) and hydroxyl (-OH) groups on the phenyl ring. The Fries rearrangement is a powerful and widely utilized reaction for this purpose. wikipedia.org

The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone through the action of a Lewis acid catalyst. lscollege.ac.in In this intramolecular reaction, an acyl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring, preferentially to the ortho and para positions. wikipedia.org The regioselectivity of the reaction is highly dependent on the reaction conditions. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. lscollege.ac.in This temperature dependence provides a valuable tool for directing the synthesis toward the desired product. wikipedia.orglscollege.ac.in

For the target molecule, where the acetyl and hydroxyl groups are in a para relationship relative to each other, a low-temperature Fries rearrangement would be the preferred strategy.

The synthesis of this compound is not a single-step process but rather a sequence of reactions that build the molecule's complexity. Two plausible pathways can be envisioned, primarily differing in the order of functional group introduction.

Route A: Fries Rearrangement Approach A logical synthetic route leverages the principles of N-acetylation and the Fries rearrangement:

N-Acetylation of 2-Aminophenol (B121084): The synthesis can commence with 2-aminophenol. A chemoselective N-acetylation reaction using acetic anhydride yields N-(2-hydroxyphenyl)acetamide.

O-Acetylation: The resulting N-(2-hydroxyphenyl)acetamide is then treated with an acetylating agent under conditions that favor ester formation, yielding 2-acetamidophenyl acetate.

Fries Rearrangement: This intermediate is subjected to a Fries rearrangement. In the presence of a Lewis acid like aluminum chloride (AlCl₃) at low temperatures, the acetyl group from the ester migrates to the aromatic ring, preferentially to the para position relative to the directing hydroxyl group. Subsequent hydrolysis of the reaction mixture yields the final product, this compound.

Route B: Precursor-Based Approach An alternative and more direct strategy involves the use of a precursor that already contains the desired hydroxy and acetyl functionalities.

Synthesis of 2-amino-5-hydroxyacetophenone: This key intermediate can be synthesized through various methods, often involving the nitration and reduction of a substituted acetophenone (B1666503). For example, a related compound, 3-amino-2-hydroxyacetophenone, is prepared by nitrating 2-hydroxy-5-chloroacetophenone, followed by a hydrogenation reduction reaction. google.com A similar multi-step process could be adapted to produce 2-amino-5-hydroxyacetophenone.

N-Acetylation: Once the 2-amino-5-hydroxyacetophenone intermediate is obtained, a straightforward N-acetylation reaction, as described in section 2.1.1, would yield the target compound this compound.

Development of Novel Synthetic Routes for this compound

Recent research has focused on developing more sustainable and efficient synthetic methods, addressing the drawbacks of traditional approaches which often require harsh reagents and stoichiometric amounts of catalysts.

Green chemistry principles are increasingly being applied to the synthesis of acetamide derivatives. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

For N-acetylation, methods have been developed that utilize microwave irradiation to accelerate the reaction, often in solvent-free conditions. guidechem.com Another green approach involves using acetic acid directly as both the solvent and acetylating agent, which avoids the use of more corrosive reagents like acetyl chloride and produces only water as a byproduct.

In the context of the Fries rearrangement, mechanochemistry has emerged as a promising green alternative. chemrxiv.org Performing the reaction in a ball mill or via extrusion can significantly reduce or eliminate the need for bulk solvents and can sometimes lead to different isomer ratios compared to conventional solution-based methods. chemrxiv.org

Improving catalytic efficiency is central to modern synthetic chemistry. For the Fries rearrangement, which traditionally uses super-stoichiometric amounts of corrosive Lewis acids like AlCl₃, research has explored more efficient and reusable catalysts. lscollege.ac.inorganic-chemistry.org

Alternative catalysts such as zinc powder, strong Brønsted acids like methanesulfonic acid, and various solid acid catalysts (e.g., zeolites, heteropoly acids) have been shown to effectively promote the rearrangement under milder conditions. organic-chemistry.org These catalysts can often be used in smaller quantities and are sometimes more tolerant of other functional groups within the molecule.

For N-acylation, biocatalysis offers a highly selective and environmentally benign alternative. Enzymes such as aminoacylases can catalyze the acylation of amino acids and their derivatives in aqueous media, providing a green route to N-acylated compounds. nih.gov While direct application to this specific target molecule may require further research, it represents a frontier in efficient and selective amide bond formation.

Table 2: Comparison of Catalysts for Fries Rearrangement

Catalyst Type Example(s) Advantages Disadvantages
Traditional Lewis Acid AlCl₃, BF₃, TiCl₄ Well-established, effective Requires stoichiometric amounts, corrosive, moisture-sensitive, generates significant waste
Brønsted Acid Methanesulfonic Acid, HF Can be effective Often highly corrosive and toxic
Metal-Based Zinc Powder Milder conditions, improved selectivity May require specific substrates or conditions

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound often involves the Fries rearrangement of a precursor, typically N-(2-acetoxyphenyl)acetamide. This reaction is instrumental in introducing the acetyl group onto the phenyl ring. However, the reaction presents challenges in controlling chemo- and regioselectivity, as acylation can occur at different positions on the aromatic ring, and side reactions are possible.

The Fries rearrangement is an ortho, para-selective reaction, and the choice of reaction conditions, particularly temperature and catalyst, plays a pivotal role in directing the acylation to the desired position. wikipedia.orgorganic-chemistry.org Generally, lower reaction temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. wikipedia.org This selectivity is attributed to the principles of thermodynamic versus kinetic control. The ortho-product can form a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically favored product at higher temperatures. wikipedia.org

The choice of Lewis acid catalyst also significantly influences the regioselectivity. Common catalysts include aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). organic-chemistry.org The nature of the catalyst can affect the stability of the intermediate acylium ion and its subsequent attack on the aromatic ring. For instance, milder Lewis acids may exhibit different selectivities compared to stronger ones. In addition to traditional Lewis acids, more environmentally friendly catalysts such as zinc powder have been explored, demonstrating good selectivity and high yields in the Fries rearrangement of acetylated phenols. organic-chemistry.org

The solvent used in the reaction can also impact the ortho/para product ratio. Non-polar solvents tend to favor the formation of the ortho-isomer, whereas an increase in solvent polarity generally leads to a higher proportion of the para-product. wikipedia.org This is due to the differential solvation of the transition states leading to the respective isomers.

A critical aspect of chemoselectivity in the synthesis of this compound is the potential for N-acylation versus C-acylation. The starting material, 2-aminophenol, has two nucleophilic sites: the amino group and the aromatic ring. Direct Friedel-Crafts acylation of 2-aminophenol is often not a viable route as it can lead to a mixture of N-acylated and C-acylated products, with N-acylation typically being the dominant pathway. Therefore, a common strategy involves the protection of the amino group as an acetamide, followed by O-acylation of the hydroxyl group to form N-(2-acetoxyphenyl)acetamide. Subsequent Fries rearrangement then selectively introduces the acetyl group onto the aromatic ring.

CatalystSolventTemperature (°C)Major ProductReference
AlCl₃NitrobenzeneLowpara-isomer wikipedia.org
AlCl₃Non-polar solventHighortho-isomer wikipedia.org
Zinc powderN,N-dimethylformamideMicrowaveVaries organic-chemistry.org
TiCl₄DichloromethaneNot specifiedortho-isomer organic-chemistry.org
BF₃Not specifiedNot specifiedVaries organic-chemistry.org

Optimization of Synthetic Conditions for Yield and Purity of this compound

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters. The Fries rearrangement, being the key step, is the primary focus of these optimization efforts.

Temperature: As previously discussed, temperature is a critical factor influencing regioselectivity. For the synthesis of this compound, where para-acylation is desired, lower reaction temperatures are generally preferred. wikipedia.org However, excessively low temperatures can lead to slow reaction rates and incomplete conversion. Therefore, an optimal temperature must be determined that balances reaction rate and selectivity. Studies on related Fries rearrangements have shown that increasing the temperature from 40°C to 80°C can increase the conversion rate, but temperatures above 150°C can lead to the formation of side products and lower isolated yields. researchgate.net

Catalyst Loading: The amount of Lewis acid catalyst used can significantly impact the reaction outcome. Typically, more than a stoichiometric amount of the catalyst is required as it complexes with both the starting material and the product. organic-chemistry.org Optimization studies often involve varying the molar ratio of the catalyst to the substrate to find the ideal balance that promotes high conversion without leading to excessive side reactions or purification difficulties. For example, using 1.5 equivalents of AlCl₃ has been found to give consistent results in certain Fries rearrangements. researchgate.net

Reaction Time: The duration of the reaction is another crucial parameter to optimize. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of undesired byproducts and decomposition of the product. The optimal reaction time is often determined by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Work-up and Purification: The purification of this compound is essential to obtain a high-purity product. The work-up procedure typically involves quenching the reaction with an acidic aqueous solution to decompose the catalyst-product complex. Subsequent extraction and crystallization are common methods for purification. Recrystallization from a suitable solvent, such as an ethanol/water mixture, is often employed to obtain the final product in high purity.

ParameterVariationEffect on Yield/PurityReference
Temperature40°C to 80°CIncreased conversion researchgate.net
Temperature> 150°CLower isolated yield due to side products researchgate.net
Catalyst (AlCl₃)1.5 equivalentsConsistent results researchgate.net
SolventMonochlorobenzeneAffects ortho/para ratio researchgate.net
PurificationRecrystallizationHigh purity product nih.gov

Derivatization Strategies for this compound Analogs

This compound possesses several reactive sites—the phenolic hydroxyl group, the acetyl group, the amide functionality, and the aromatic ring—that can be chemically modified to generate a diverse range of analogs with potentially new or enhanced biological activities.

Esterification of the Phenolic Hydroxyl Group: The hydroxyl group can be readily esterified by reacting this compound with various acyl chlorides or acid anhydrides in the presence of a base. This strategy has been employed to synthesize a variety of ester derivatives. For example, the reaction with 5-benzoyl-1-methylpyrrole-2-acetyl chloride yields the corresponding ester. google.comgoogle.com This approach allows for the introduction of a wide array of functional groups, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.

Schiff Base Formation from the Acetyl Group: The acetyl group's carbonyl carbon is susceptible to nucleophilic attack. Condensation of the acetyl group with primary amines can lead to the formation of Schiff base derivatives. This reaction is typically carried out by refluxing the starting materials in a suitable solvent, often with a catalytic amount of acid. scirp.orgrdd.edu.iq The diverse range of available primary amines allows for the synthesis of a large library of Schiff base analogs.

Reactions at the Amide Nitrogen: The amide nitrogen can also be a site for derivatization, although it is generally less reactive than the phenolic hydroxyl group. Silylation of the amide nitrogen and the phenolic oxygen has been reported for the related compound N-(2-hydroxyphenyl)acetamide, suggesting that similar transformations could be applied to this compound. researchgate.net

Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo further electrophilic substitution reactions. The existing substituents (hydroxyl, acetamido, and acetyl groups) will direct incoming electrophiles to specific positions on the ring. For instance, nitration of related N-(4-hydroxyphenyl)acetamide has been shown to occur, leading to nitro-substituted analogs. nih.gov

Synthesis of Heterocyclic Analogs: The functional groups on this compound can serve as handles for the construction of heterocyclic rings. For example, the acetyl group and the adjacent hydroxyl group could potentially be used in condensation reactions with reagents like hydrazines or hydroxylamine (B1172632) to form pyrazole (B372694) or isoxazole (B147169) derivatives, respectively. The synthesis of thiazole-containing N-phenylacetamide derivatives has been reported from related starting materials. nih.gov

Derivatization StrategyReagentsFunctional Group ModifiedResulting AnalogReference
EsterificationAcyl chlorides/AnhydridesPhenolic hydroxylEster derivatives google.comgoogle.com
Schiff Base FormationPrimary aminesAcetyl groupSchiff base derivatives scirp.orgrdd.edu.iq
SilylationSilylating agentsAmide nitrogen and phenolic hydroxylSilylated derivatives researchgate.net
NitrationNitrating agentsAromatic ringNitro-substituted analogs nih.gov
Heterocycle FormationVarious (e.g., hydrazines)Acetyl and hydroxyl groupsHeterocyclic analogs nih.gov

Molecular Design Principles and Structure Guided Derivatization of N 4 Acetyl 2 Hydroxyphenyl Acetamide

Rational Design of N-(4-acetyl-2-hydroxyphenyl)acetamide Derivatives for Specific Biological Activities

The rational design of derivatives of this compound would logically be aimed at targeting a range of biological activities, including but not limited to anti-inflammatory, analgesic, and anticancer effects, drawing parallels from related acetamide-bearing compounds. The design process involves a deep understanding of the structure-activity relationships (SAR), where specific functional groups are systematically altered to achieve a desired biological outcome.

For instance, in the broader class of N-phenylacetamide derivatives, the introduction of various substituents on the phenyl ring has been shown to be a viable strategy for developing potent anti-inflammatory agents. These modifications can influence the compound's ability to interact with biological targets such as cyclooxygenase (COX) enzymes. The design of novel COX-2 inhibitors, for example, has been a fertile area of research for acetamide (B32628) derivatives, with the goal of achieving potent anti-inflammatory effects with reduced gastrointestinal side effects. archivepp.com

In the context of anticancer activity, the design of acetamide derivatives often focuses on inhibiting specific enzymes or pathways crucial for cancer cell proliferation. For example, the acetamide scaffold has been incorporated into molecules targeting histone deacetylase (HDAC) inhibitors, which play a key role in epigenetic regulation. The design of such derivatives would involve the strategic placement of functional groups that can interact with the active site of the target enzyme.

The following table outlines potential rational design strategies for this compound derivatives based on desired biological activities, extrapolated from research on similar compounds.

Target Biological Activity Rational Design Strategy Potential Molecular Target Illustrative Analog Class
Anti-inflammatoryIntroduction of bulky hydrophobic groups to enhance COX-2 selectivity.Cyclooxygenase-2 (COX-2)Diarylheterocycles
AnalgesicModification of the acetamide side chain to alter metabolic pathways and reduce the formation of toxic metabolites.Fatty Acid Amide Hydrolase (FAAH), Transient Receptor Potential Vanilloid 1 (TRPV1)2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs
AnticancerIncorporation of moieties that can induce apoptosis or inhibit cell cycle progression.Histone Deacetylases (HDACs), Tyrosine KinasesPhenylacetamide-based kinase inhibitors
AntimicrobialAddition of heterocyclic rings or halogen atoms to the phenyl ring to enhance membrane permeability and interaction with microbial targets.Bacterial or fungal enzymesThiazole-containing acetamides

Modifications of the Acetamide Side Chain and its Impact on Molecular Function

The acetamide side chain of this compound is a critical determinant of its molecular function and can be modified to fine-tune its pharmacokinetic and pharmacodynamic properties. Research on related N-(4-hydroxyphenyl)acetamide (paracetamol) analogs has demonstrated that alterations to this side chain can significantly impact metabolism, stability, and biological activity. nih.gov

One key strategy involves the replacement of the acetyl group with other acyl moieties or the introduction of substituents on the methyl group of the acetamide. For example, derivatization of the acetamide nitrogen with larger substituents can influence the compound's lipophilicity and its ability to cross biological membranes. nih.gov

A notable example from a study on 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analgesics highlights how modifying the side chain can lead to compounds with improved safety profiles. By creating more complex side chains, researchers were able to develop analogs that are less prone to forming toxic metabolites, a significant concern with paracetamol. nih.gov These modifications can also increase the stability of the compound and slow the hydrolysis of the amide bond, potentially leading to a longer duration of action. nih.gov

The table below summarizes the potential impact of various modifications to the acetamide side chain of this compound, based on findings from related compounds.

Modification of Acetamide Side Chain Potential Impact on Molecular Function Rationale/Example from Analogous Compounds
Substitution on the methyl groupAltered metabolic stability, reduced toxicity, modified lipophilicity.Introduction of a 1,1-dioxo-1,2-benzothiazol-3-one (B12948156) moiety in paracetamol analogs led to decreased hepatotoxicity. nih.gov
Replacement of the acetyl group with other acyl groupsChanges in binding affinity to target enzymes, altered duration of action.N-acyl derivatives of anilines have been explored for a range of biological activities.
Introduction of a linker between the nitrogen and carbonyl groupPotential for creating prodrugs or bioconjugates.Ester or carbamate (B1207046) linkers can be designed to be cleaved by specific enzymes in the body.
N-alkylation or N-arylationIncreased lipophilicity, potential for enhanced cell permeability.N,N-disubstituted acetamides have been investigated as ligands for various biological targets. nih.gov

Substituent Effects on the Phenyl Ring System of this compound Analogs

The phenyl ring of this compound provides a versatile scaffold for introducing various substituents to modulate its electronic properties, steric profile, and hydrogen bonding capabilities. The nature and position of these substituents can have a profound impact on the biological activity of the resulting analogs. Structure-activity relationship (SAR) studies on a wide range of phenylacetamide derivatives have provided valuable insights into these effects.

For instance, the introduction of electron-withdrawing or electron-donating groups can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. Halogen atoms, such as chlorine or fluorine, are often incorporated to enhance lipophilicity and improve membrane permeability. The position of the substituent is also crucial; ortho-, meta-, and para-substitution can lead to significant differences in biological activity due to steric hindrance and altered binding interactions with target proteins.

In a study of ketamine esters, which also feature a substituted phenyl ring, it was found that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com The most favorable substituent was often found to be chlorine, while strongly electron-withdrawing groups like trifluoromethyl (CF3) resulted in fewer effective analogs. mdpi.com

The following table illustrates the potential effects of different substituents on the phenyl ring of this compound analogs, based on general principles and findings from related research.

Substituent Position on Phenyl Ring Potential Effect on Biological Activity Rationale/Example from Analogous Compounds
Halogen (e.g., Cl, F)Ortho, Meta, ParaIncreased lipophilicity, enhanced membrane permeability, potential for halogen bonding interactions.Chloro-substituted phenylacetamides have shown potent anticancer activity.
Alkyl (e.g., CH3)Ortho, Meta, ParaIncreased lipophilicity, potential for steric interactions with target binding sites.Methyl-substituted N-(hydroxyphenyl)acetamides have been synthesized to explore SAR. epa.gov
Methoxy (e.g., OCH3)Ortho, Meta, ParaElectron-donating effect, can influence hydrogen bonding and metabolic stability.Methoxy-substituted phenyl rings are common in COX-2 inhibitors. archivepp.com
Nitro (NO2)Ortho, MetaElectron-withdrawing effect, can alter the electronic properties of the ring and influence reactivity.N-(4-hydroxy-2-nitrophenyl)acetamide has been synthesized and characterized. nih.gov

Stereochemical Considerations in the Design of this compound Variants

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are typically chiral. While this compound itself is an achiral molecule, the introduction of chiral centers through derivatization can lead to stereoisomers with distinct pharmacological and toxicological profiles.

The rational design of chiral variants of this compound would necessitate the synthesis and biological evaluation of individual enantiomers or diastereomers. The introduction of a chiral center could occur through modification of the acetamide side chain or by adding a chiral substituent to the phenyl ring.

For example, if a substituent introduced on the methyl group of the acetamide creates a chiral center, the resulting enantiomers could exhibit different binding affinities for a target enzyme. This is because the three-dimensional arrangement of atoms in each enantiomer would lead to different interactions with the chiral environment of the enzyme's active site.

Bioconjugation Strategies for this compound

Bioconjugation involves the covalent linking of a molecule, such as this compound, to another chemical entity, often a biomolecule like a protein, peptide, or nucleic acid, or a carrier molecule like a polymer or nanoparticle. This strategy can be employed to improve the drug's targeting, solubility, stability, and pharmacokinetic profile.

The functional groups present in this compound, namely the hydroxyl and potentially the acetyl and acetamide groups (after suitable modification), can serve as handles for bioconjugation.

Hydroxyl Group: The phenolic hydroxyl group is a prime site for conjugation. It can be esterified or etherified with a linker molecule that bears a reactive group for attachment to the carrier. For instance, it could be reacted with a linker containing a carboxylic acid, which can then be coupled to an amine group on a protein using standard carbodiimide (B86325) chemistry. A patent describing the synthesis of esters of N-(4'-hydroxyphenyl)acetamide demonstrates the feasibility of modifying this hydroxyl group. google.com

Acetamide Group: The acetamide group itself is relatively stable, but it can be modified to introduce reactive functionalities. For example, the acetyl group could be replaced with a longer chain acid that terminates in a reactive group.

Phenyl Ring: The phenyl ring can be functionalized with reactive groups, such as an amino or carboxyl group, which can then be used for bioconjugation.

A common application of bioconjugation is the development of prodrugs. For instance, the hydroxyl group of this compound could be linked to an amino acid or a sugar molecule. rsc.org Such a conjugate might have improved water solubility and could be designed to be cleaved by specific enzymes at the target site, releasing the active drug. rsc.org This approach has been explored for paracetamol to enhance its therapeutic properties and reduce its toxicity. rsc.org

Biological Activities and Mechanistic Studies of N 4 Acetyl 2 Hydroxyphenyl Acetamide in Preclinical Models

Investigation of Anti-inflammatory Modulating Effects

In Vitro Cellular Pathway Analysis of N-(4-acetyl-2-hydroxyphenyl)acetamide (e.g., Cytokine and Enzyme Modulation)

Based on a comprehensive review of scientific literature, there is currently no available data detailing the in vitro analysis of this compound on cellular pathways, including its specific effects on cytokine and enzyme modulation.

Preclinical Assessment in Non-Human Animal Models of Inflammation (e.g., Paw Edema Models)

There are no published preclinical studies in non-human animal models of inflammation, such as paw edema models, that specifically assess the anti-inflammatory effects of this compound.

Exploration of Antiproliferative and Apoptotic Activities

In Vitro Cytotoxicity Profiling in Cancer Cell Lines

No specific data from in vitro cytotoxicity profiling of this compound in any cancer cell lines is available in the reviewed scientific literature. Therefore, a data table on its antiproliferative activities cannot be generated at this time.

Elucidation of Molecular Mechanisms of Apoptosis Induction by this compound

There is no available research that elucidates the molecular mechanisms by which this compound may induce apoptosis. Studies detailing its effects on apoptotic pathways, such as caspase activation or modulation of apoptosis-related proteins, have not been published.

Evaluation of Enzyme Inhibition Potential

Specific studies evaluating the enzyme inhibition potential of this compound against any particular enzyme targets are not present in the current scientific literature.

Cyclooxygenase (COX) Enzyme Modulation Studies

Currently, there is a lack of publicly available scientific literature detailing studies on the direct modulatory effects of this compound on cyclooxygenase (COX) enzymes. Extensive searches of preclinical research databases did not yield specific data regarding the inhibitory or activating properties of this compound on COX-1 or COX-2 isoforms. Therefore, its profile as a potential COX modulator remains uncharacterized.

Histone Deacetylase (HDAC) Enzyme Inhibition Profiles

Investigations into the potential histone deacetylase (HDAC) inhibitory activity of this compound have not been reported in the available scientific literature. Preclinical screening data or detailed enzymatic inhibition profiles for this specific compound against any of the HDAC isoforms are not currently available.

Acetylcholinesterase (AChE) and Carbonic Anhydrase Inhibition Kinetics

There is no available research in the public domain that has examined the inhibitory effects of this compound on acetylcholinesterase (AChE) or carbonic anhydrase (CA) enzymes. As such, kinetic data, including inhibition constants (Kᵢ) or IC₅₀ values, for this compound against AChE or various CA isoforms have not been established.

Inhibition of Other Enzyme Systems in Preclinical Models

A comprehensive review of preclinical studies indicates a lack of research into the inhibitory activity of this compound on other enzyme systems. Beyond the scope of COX, HDAC, AChE, and CA, its broader enzymatic inhibition profile has not been documented in published scientific findings.

Assessment of Antimicrobial Properties

Antibacterial Spectrum Analysis against Gram-Positive and Gram-Negative Strains

There are no published studies that have specifically evaluated the antibacterial properties of this compound. Consequently, data regarding its spectrum of activity, including minimum inhibitory concentrations (MIC) against various Gram-positive and Gram-negative bacterial strains, are not available.

Antifungal Efficacy Studies (e.g., against Candida albicans)

The antifungal potential of this compound has not been reported in the scientific literature. There are no available studies that have assessed its efficacy against fungal pathogens such as Candida albicans or other fungal species.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the radical scavenging, antioxidant capabilities, anthelmintic activity, or the specific molecular targets and pathways of this compound.

The search results consistently refer to related but structurally distinct compounds, such as:

N-(4-hydroxyphenyl)acetamide (also known as Paracetamol or Acetaminophen), for which a large body of research exists regarding its metabolic pathways, mechanism of action, and oxidative properties of its metabolites.

N-(2-hydroxyphenyl)acetamide , an isomer that has been studied for its anti-inflammatory and antioxidant effects in preclinical models.

Other various acetamide (B32628) derivatives that have been evaluated for a range of biological activities, including antioxidant and anthelmintic properties.

However, no studies were identified that specifically investigated "this compound" for the biological activities outlined in the requested article structure. Therefore, it is not possible to provide the detailed research findings or data tables for the specified sections and subsections as the primary data does not appear to exist in the public domain.

Structure Activity Relationship Sar Studies of N 4 Acetyl 2 Hydroxyphenyl Acetamide Derivatives

Elucidation of Essential Pharmacophoric Elements within the N-(4-acetyl-2-hydroxyphenyl)acetamide Scaffold

The this compound scaffold possesses several key structural features that are likely essential for its interaction with biological targets. These pharmacophoric elements include the acetamide (B32628) group, the phenyl ring, a hydroxyl group, and an acetyl group. The acetamide moiety (-NH-C=O) is a common feature in many biologically active compounds and can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). The aromatic phenyl ring serves as a hydrophobic core and provides a rigid framework for the appended functional groups.

The hydroxyl (-OH) and acetyl (-C(=O)CH3) groups are critical substituents on the phenyl ring. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the acetyl group primarily functions as a hydrogen bond acceptor. The relative positions of these groups (hydroxyl at position 2, acetyl at position 4, and acetamide at position 1) create a specific electronic and steric profile that dictates molecular recognition at a receptor binding site. In related benzenesulfonamide (B165840) derivatives, the sulfonamide group is noted for its ability to form strong electrostatic and hydrogen bonding interactions with protein residues. mdpi.com Similarly, the functional groups on the this compound scaffold are poised to engage in such critical interactions.

Impact of Functional Group Substitutions on Biological Efficacy and Selectivity

Modifying the functional groups on the this compound scaffold can significantly alter its biological activity, efficacy, and selectivity. Studies on related acetamide structures provide insight into how such substitutions can be strategically employed.

In a study of N-(substituted phenyl)-2-chloroacetamides, the nature and position of substituents on the phenyl ring were shown to modulate antimicrobial activity. nih.gov For instance, compounds featuring electron-withdrawing groups or halogens at the para-position of the phenyl ring, such as N-(4-chlorophenyl) chloroacetamide and N-(4-fluorophenyl) chloroacetamide, exhibited significant activity. This is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov Conversely, the introduction of a hydroxyl group at the para-position resulted in the lowest lipophilicity. nih.gov

The following table summarizes the properties of various N-(substituted phenyl)-2-chloroacetamides, illustrating the impact of functional group substitutions on physicochemical properties relevant to biological activity.

Compound IDSubstituent on Phenyl RingTopological Polar Surface Area (TPSA) (Ų)Lipophilicity (LogP)
SP4 4-Cl29.102.15
SP5 4-Br29.102.37
SP6 4-F29.101.83
SP8 4-COCH₃46.171.49
SP9 4-OH49.331.34
SP10 4-CN52.891.42
SP11 3-CN52.891.42
SP12 3-Br29.102.37

Data sourced from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

Furthermore, research on acetamide–sulfonamide scaffolds has shown that substitutions on both the acetamide and sulfonamide portions of the molecule influence urease inhibition. nih.gov For example, acetamide linked to phenyl-alkyl groups demonstrated better activity than those with a fluoro-substituted biphenyl (B1667301) group. semanticscholar.org This highlights that modifications even at a distance from the core phenylacetamide ring can have a profound effect on biological efficacy.

Quantitative Structure-Activity Relationships (QSAR) for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. kg.ac.rs Although specific QSAR models for this compound analogs are not widely published, studies on related acetamide derivatives demonstrate the utility of this approach.

For a series of acetamido-N-benzylacetamide derivatives with anticonvulsant activity, a QSAR model was developed that identified several key molecular descriptors. kg.ac.rs These descriptors included topological features (Wiener index), electronic properties (partial charge at the C-terminal carbonyl carbon), and properties related to hydrogen bonding and lipophilicity. The resulting model indicated the important role of electronic and topologic features in determining anticonvulsant activity. kg.ac.rs

In another study on phenyl acetamide derivatives as inhibitors of sirtuin 2 protein, QSAR models were built using multiple linear regression (MLR) and support vector machine (SVR) methods. The best models utilized descriptors related to molecular topology and connectivity. researchgate.net

The table below presents descriptors used in a QSAR study for anticonvulsant acetamido-N-benzylacetamide derivatives, which could be applicable to analogs of this compound.

Descriptor TypeExample DescriptorCorrelation with Activity
Topological Wiener index on distance code (Wmean)Important for overall molecular shape and size recognition. kg.ac.rs
Electronic Partial charge at the C-terminal carbonyl carbon (qCC)Influences electrostatic interactions with the target. kg.ac.rs
Electronic Sum of partial charge in the α substituent (qαtotal)Modulates the electronic environment of a key part of the molecule. kg.ac.rs
Hydrogen Bonding Number of hydrogen bond donors/acceptors in α substituent (Hdα, Haα)Directly relates to the potential for forming hydrogen bonds with the receptor. kg.ac.rs
Lipophilicity n-octanol/water partition coefficient, squared (ClogP²)Governs the ability of the molecule to cross biological membranes. kg.ac.rs

Descriptors based on a QSAR study of acetamido-N-benzylacetamide derivatives. kg.ac.rs

These examples underscore that QSAR modeling can be a valuable strategy for predicting the biological activity of new this compound analogs and guiding their synthesis.

Stereoisomeric Effects on Biological Activity of this compound and its Derivatives

Stereoisomerism plays a critical role in the biological activity of many pharmaceutical compounds, as biological targets such as enzymes and receptors are chiral. This compound itself is an achiral molecule and therefore does not have stereoisomers. However, derivatives of this scaffold can be synthesized to contain one or more chiral centers, leading to the existence of enantiomers or diastereomers.

It is highly probable that for chiral derivatives of this compound, the different stereoisomers would exhibit varying potencies and efficacies due to differential binding affinities and orientations within a chiral receptor pocket.

Comparative Analysis of this compound SAR with Related Acetamide Scaffolds

The SAR of the this compound scaffold can be better understood by comparing it with other, related acetamide-containing structures.

Comparison with N-(4-hydroxyphenyl)acetamide (Paracetamol): The parent compound, paracetamol, lacks the acetyl group at position 4 and the hydroxyl group at position 2 (it is at position 4). The primary SAR studies on paracetamol analogs have focused on reducing its hepatotoxicity while retaining analgesic and antipyretic properties. nih.govnih.gov For example, in a series of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs, the goal was to create more lipophilic and stable compounds that avoid the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.gov This contrasts with potential modifications to the this compound scaffold, where the additional acetyl and differently positioned hydroxyl groups offer new points for modification that could lead to entirely different biological activities.

Comparison with N-(substituted phenyl)-2-chloroacetamides: This scaffold is characterized by a chloroacetyl group rather than a simple acetyl group. The SAR for this class is heavily influenced by the substituents on the phenyl ring, which modulate lipophilicity and permeability to confer antimicrobial activity. nih.gov The key pharmacophoric element is the reactive chloroacetamide moiety. The this compound scaffold, lacking this reactive chlorine, would likely have a different mechanism of action and biological target profile.

Comparison with Acetamide-Sulfonamide Scaffolds: In these hybrid molecules, the acetamide portion is conjugated with a sulfonamide-containing moiety. nih.gov The SAR is driven by substitutions on both the acetamide and sulfonamide parts, and their activity is directed towards urease inhibition. The sulfonamide group is a key pharmacophoric feature for this activity. nih.gov This demonstrates how combining the acetamide scaffold with other distinct pharmacophores (like sulfonamides) can generate compounds with highly specific biological activities not typically associated with simpler acetamides.

Computational Chemistry and Molecular Modeling of N 4 Acetyl 2 Hydroxyphenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of a molecule. For N-(4-acetyl-2-hydroxyphenyl)acetamide, such studies would theoretically allow for the optimization of its molecular geometry to find the most stable three-dimensional conformation.

Key electronic properties that could be determined through DFT studies include:

HOMO-LUMO Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for predicting how the molecule might interact with biological receptors or other molecules.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness could be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 6.1: Hypothetical DFT-Calculated Parameters for this compound Note: This table is illustrative of the types of data that would be generated from DFT studies. Actual values are not available from published research.

ParameterPredicted Information
HOMO EnergyEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO EnergyEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and stability.
Dipole MomentMeasure of the molecule's overall polarity.
Electronegativity (χ)A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)Resistance to change in electron distribution.

Without specific studies, a detailed analysis of the electronic structure of this compound remains theoretical.

Molecular Docking Investigations with Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

An investigation into this compound would involve:

Target Identification: Predicting potential protein targets based on the structural similarity of the compound to known inhibitors or ligands. For instance, its acetamide (B32628) and hydroxyphenyl moieties are present in various biologically active compounds.

Docking Simulation: Using software to place the 3D structure of the compound into the binding site of a selected protein target. The program then calculates a "docking score," which estimates the binding affinity.

Interaction Analysis: Examining the docked pose to identify specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Table 6.2: Potential Biological Targets for Molecular Docking of this compound Note: This table lists potential target classes based on the compound's chemical features. No specific docking studies have been published.

Potential Target ClassRationale for PredictionKey Interactions to Investigate
KinasesMany kinase inhibitors feature acetamide groups.Hydrogen bonding with backbone residues in the hinge region.
Cyclooxygenases (COX)The hydroxyphenyl structure is common in non-steroidal anti-inflammatory drugs.Hydrogen bonds with serine and tyrosine residues in the active site.
Histone Deacetylases (HDACs)Some HDAC inhibitors contain a hydroxamic acid-like feature.Coordination with the zinc ion in the catalytic site.

The results of such docking studies would provide hypotheses about the compound's mechanism of action, but these would require experimental validation.

Molecular Dynamics Simulations to Understand this compound Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the movement and conformational changes of molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein target, would offer a dynamic view of its behavior.

Key applications of MD simulations would include:

Conformational Analysis: Understanding the flexibility of the molecule and identifying its most stable and frequently occurring shapes (conformers) in a biological environment.

Binding Stability: If docked to a protein, an MD simulation could assess the stability of the predicted binding pose over time. By tracking the Root Mean Square Deviation (RMSD), researchers can determine if the ligand remains stably bound in the active site.

Interaction Dynamics: Analyzing the strength and duration of specific interactions (like hydrogen bonds) between the compound and its target, providing a more realistic picture than the static view from molecular docking.

Currently, no published MD simulation studies are available for this compound.

In Silico Prediction of this compound Molecular Interactions and Reactivity

In silico tools encompass a broad range of computational methods to predict a molecule's properties, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its general reactivity.

For this compound, these predictions would be valuable for:

Pharmacokinetic Profile (ADMET): Predicting properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. These predictions are often based on established rules like Lipinski's Rule of Five.

Reactivity Mapping: Using data from quantum chemical calculations (like the MEP map), it is possible to predict which sites on the molecule are most likely to engage in metabolic reactions or form covalent bonds.

Toxicity Prediction: Computational models can screen the molecule against known toxicophores (chemical structures associated with toxicity) to flag potential safety concerns early in the research process.

Table 6.3: Illustrative In Silico Predictions for this compound Note: These are examples of predictions that could be generated. Specific data for this compound is not available in the literature.

Property PredictedPotential Outcome
Lipinski's Rule of FiveCompliance would suggest potential for oral bioavailability.
Blood-Brain Barrier PermeabilityPrediction of whether the compound can enter the central nervous system.
Sites of MetabolismIdentification of atoms most susceptible to Phase I and Phase II metabolic reactions.
hERG InhibitionPrediction of potential cardiotoxicity.

Without specific research, any discussion of the molecular interactions and reactivity of this compound remains speculative and awaits dedicated computational and experimental investigation.

Advanced Analytical Methodologies for N 4 Acetyl 2 Hydroxyphenyl Acetamide Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are indispensable for isolating N-(4-acetyl-2-hydroxyphenyl)acetamide from complex matrices, such as reaction mixtures or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like this compound. Reverse-phase (RP) HPLC is the most common approach for related aromatic amides. A typical RP-HPLC method would involve a C18 or C8 stationary phase.

For the closely related isomer, N-(3-Acetyl-4-hydroxyphenyl)acetamide, a successful separation has been described using a Newcrom R1 reverse-phase column. sielc.com Methodologies for similar compounds often employ a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like water with a phosphoric acid modifier to ensure sharp peak shapes. sielc.comsielc.comsielc.com Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the phenyl ring in the molecule.

Table 1: Illustrative HPLC Parameters for Analysis of Acetyl-hydroxyphenyl-acetamide Compounds

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 250 mm Standard reverse-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid Acetonitrile is a common organic modifier. Phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak symmetry. sielc.com
Flow Rate 1.0 mL/min A typical analytical flow rate ensuring good separation efficiency and reasonable run times.
Detection UV at 254 nm The aromatic ring system provides strong UV absorbance for sensitive detection.
Injection Volume 10 µL Standard volume for analytical HPLC.

| Temperature | Ambient or 25 °C | Ensures reproducible retention times. |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and substantially faster analysis times. These benefits are achieved by using columns packed with smaller sub-2 µm particles. For this compound, a UHPLC method would translate from an existing HPLC method, with adjustments to flow rate and gradient times to accommodate the smaller column dimensions. The use of UHPLC is particularly advantageous for high-throughput screening or when analyzing complex samples where resolution is critical. sielc.comsielc.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically reserved for thermally stable and volatile compounds. This compound, with its polar hydroxyl and amide groups, is non-volatile. Therefore, direct analysis by GC is not feasible. However, GC analysis can be employed following a derivatization step to convert the polar functional groups into more volatile moieties. A common derivatization technique is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens on the hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. The resulting TMS-derivatized compound could then be analyzed by GC, likely using a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.

Spectroscopic Characterization Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure.

¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect distinct signals for the aromatic protons, the two methyl groups (from the acetyl and acetamide (B32628) functions), and the amide and hydroxyl protons. The splitting patterns (coupling) of the aromatic protons would be key to confirming the 1,2,4-substitution pattern on the benzene (B151609) ring.

¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This includes the two methyl carbons, the aromatic carbons, and the two carbonyl carbons from the acetyl and acetamide groups. The chemical shifts of these carbons provide confirmation of the functional groups present. For instance, spectral data for the related compound 2-Chloro-N-(4-hydroxyphenyl)acetamide shows aromatic carbons in the 117-154 ppm range and a carbonyl carbon at approximately 165 ppm. nih.goviucr.org

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations, for example, from the methyl protons to the carbonyl carbons, definitively confirming the assignment of all atoms in the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Aromatic CH 6.8 - 8.0 110 - 140 The exact shifts and coupling constants would confirm the substitution pattern.
Phenolic OH 9.0 - 10.0 - Broad singlet, chemical shift can be concentration-dependent.
Amide NH 9.5 - 10.5 - Broad singlet, exchangeable with D₂O.
Acetyl CH₃ ~2.5 ~26 Singlet.
Acetamide CH₃ ~2.1 ~24 Singlet.
Aromatic C-O - 150 - 160 Quaternary carbon attached to the hydroxyl group.
Aromatic C-N - 135 - 145 Quaternary carbon attached to the amide group.
Acetyl C=O - 195 - 205 Ketone carbonyl.

| Acetamide C=O | - | 168 - 172 | Amide carbonyl. |

Mass Spectrometry (MS and HRMS) for Molecular Confirmation and Impurity Profiling

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): Using an ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode. For this compound (C₁₀H₁₁NO₃, Molecular Weight: 193.19 g/mol ), this would correspond to an m/z of 194.08. nih.gov The fragmentation pattern observed in MS/MS experiments would show characteristic losses, such as the loss of an acetyl group, which can help in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass for the [M+H]⁺ ion of C₁₀H₁₁NO₃ is 194.0761. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition. This technique is also invaluable for impurity profiling, as it can be used to identify the elemental formulas of even minor unknown components in a sample. nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic methods are fundamental tools for the preliminary identification and structural confirmation of this compound. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide valuable information regarding the compound's functional groups and electronic properties, respectively.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in the this compound molecule. The spectrum reveals distinct absorption bands corresponding to the stretching and bending vibrations of its specific bonds. For a related compound, N-(2-acetylphenyl)acetamide, characteristic IR peaks are observed at 3222 cm⁻¹ (N-H stretching), 1687 cm⁻¹ (amide C=O stretching), and 1652 cm⁻¹ (ketone C=O stretching). researchgate.net Based on its structure, this compound is expected to exhibit a broad absorption for the phenolic O-H stretch, typically in the range of 3200-3600 cm⁻¹. The N-H stretch of the secondary amide would appear around 3300 cm⁻¹. Two distinct carbonyl (C=O) stretching frequencies are anticipated: one for the acetyl group's ketone and another for the acetamido group's amide, both typically falling within the 1630-1700 cm⁻¹ range. Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹) Vibration Type
Phenol (B47542) O-H 3200-3600 (broad) Stretching
Secondary Amide N-H ~3300 Stretching
Ketone C=O 1680-1700 Stretching
Amide (Amide I) C=O 1630-1680 Stretching
Aromatic Ring C=C 1450-1600 Stretching

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. This compound contains a substituted benzene ring, a chromophore that absorbs ultraviolet light. The absorption is due to π → π* transitions within the aromatic system. The presence of auxochromes (the -OH and -NHCOCH₃ groups) and a chromophore (the -COCH₃ group) attached to the phenyl ring influences the wavelength of maximum absorption (λmax). These substituents can cause a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. The specific λmax values depend on the solvent used but are crucial for developing quantitative analytical methods, such as HPLC with UV detection.

Development and Validation of Research-Specific Analytical Methods for this compound

To accurately quantify this compound in research samples, robust analytical methods must be developed and validated. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC) with UV detection, is a commonly employed technique for the analysis of acetophenone (B1666503) derivatives and related aromatic amides. sielc.comresearchgate.netnih.gov

The development of a research-specific RP-HPLC method involves a systematic optimization of chromatographic conditions to achieve a desired separation. Key parameters that are adjusted include:

Stationary Phase: A C18 column is typically the first choice for separating moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The composition is optimized to achieve adequate retention and resolution.

Detection Wavelength: The UV detector is set to the λmax of the analyte, as determined by UV-Vis spectroscopy, to ensure maximum sensitivity.

Flow Rate and Temperature: These are adjusted to optimize analysis time and peak shape.

Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate its suitability for the intended purpose. researchgate.netyoutube.comchromatographyonline.comresearchgate.net Validation ensures the reliability, reproducibility, and accuracy of the analytical data. The core validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Interactive Data Table: Typical Validation Parameters for a Hypothetical HPLC Method

Validation Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). Peak purity analysis, no interference at the analyte's retention time.
Linearity Proportionality of the analytical signal to the concentration of the analyte over a given range. Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method is demonstrated to have suitable precision, accuracy, and linearity. e.g., 80-120% of the target concentration for an assay.
Accuracy The closeness of the test results to the true value. % Recovery typically between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

Impurity Profiling and Degradation Product Analysis in Research Samples

The purity of a research compound is critical for the integrity of experimental results. Impurity profiling involves the identification and quantification of unwanted chemical species in a sample of this compound. These impurities can arise from the synthetic process or from the degradation of the compound over time.

Synthetic Impurities: Potential impurities originating from the synthesis (e.g., via Friedel-Crafts acylation or Fries rearrangement of a precursor) could include:

Starting Materials: Unreacted precursors such as 2-acetamidophenol (B195528) or 4-hydroxyacetophenone.

Reagents: Residual reagents or by-products from the acylation step.

Positional Isomers: Isomers such as N-(2-acetyl-4-hydroxyphenyl)acetamide or N-(4-acetyl-3-hydroxyphenyl)acetamide, which may form depending on the regioselectivity of the synthesis.

Over-acylated Products: Di-acetylated or other polysubstituted by-products.

Degradation Products: this compound may degrade under conditions of stress, such as exposure to light, heat, humidity, or extreme pH. Potential degradation pathways, inferred from related structures like acetaminophen (B1664979), include: rsc.orgresearchgate.net

Hydrolysis: Cleavage of the amide bond to yield 4-acetyl-2-aminophenol and acetic acid.

Oxidation: Oxidation of the phenol group can lead to the formation of quinone-like structures or dimerization products. Studies on the related N-(4-hydroxyphenyl)acetamide show it can be oxidized to N-acetyl-p-benzoquinone imine (NAPQI). nih.gov

Hydroxylation: Further hydroxylation of the aromatic ring can occur under certain oxidative conditions. rsc.org

Techniques such as HPLC and, more powerfully, Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for impurity profiling. LC-MS allows for the separation of impurities from the main compound and provides mass information that is crucial for their structural identification.

Interactive Data Table: Potential Impurities and Degradation Products

Compound Name Structure Potential Origin
4-Acetyl-2-aminophenol C₈H₉NO₂ Degradation (Hydrolysis)
2-Acetamidophenol C₈H₉NO₂ Synthesis (Starting Material)
N-(4-acetyl-3-hydroxyphenyl)acetamide C₁₀H₁₁NO₃ Synthesis (Isomeric Impurity)

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. This method provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs within a crystal lattice. acs.orgnih.gov

The data obtained from an X-ray diffraction experiment includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which describe the symmetry of the crystal.

Interactive Data Table: Example Crystallographic Data for the Related Compound N-(2-Acetylphenyl)acetamide researchgate.net

Parameter Value Description
Chemical Formula C₁₀H₁₁NO₂ The elemental composition of the molecule.
Crystal System Monoclinic A crystal system described by three unequal axes with one oblique intersection.
Space Group P2₁/c A specific symmetry group describing the arrangement of molecules in the crystal.
a (Å) 7.765 Unit cell dimension along the a-axis.
b (Å) 8.699 Unit cell dimension along the b-axis.
c (Å) 15.805 Unit cell dimension along the c-axis.
β (°) 119.35 The angle between the a and c axes.
Volume (ų) 930.6 The volume of the unit cell.

Emerging Research Directions and Broader Academic Applications of N 4 Acetyl 2 Hydroxyphenyl Acetamide

Role as Synthetic Intermediates for Novel Organic Scaffolds and Advanced Materials (e.g., Metallophthalocyanines, Dyes)

The chemical architecture of N-(4-acetyl-2-hydroxyphenyl)acetamide makes it a valuable precursor for creating more complex molecules. The presence of nucleophilic (hydroxyl and amino groups) and electrophilic (acetyl carbonyl) centers allows for a wide range of chemical transformations. Research on analogous compounds has demonstrated the utility of the acetamide (B32628) framework in building sophisticated molecular structures.

For instance, the related compound N-(4-acetylphenyl)-2-chloroacetamide has been successfully used as a versatile precursor for the synthesis of various heterocyclic scaffolds, including N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. researchgate.netuea.ac.uk Through reactions like condensation and cyclization, this intermediate can be converted into pyrazole (B372694), thiazolin-4-one, and thieno[2,3-b]pyridine (B153569) systems. researchgate.netuea.ac.uk This highlights the potential of the N-acetylphenyl acetamide core, shared by this compound, to serve as a foundational element for constructing diverse and potentially bioactive heterocyclic compounds.

Furthermore, the parent compound, N-(4-hydroxyphenyl)acetamide, is recognized as a dye intermediate, indicating that this class of molecules can be incorporated into larger chromophoric systems. dyestuffintermediates.com The potential exists to modify this compound to create novel dyes or functional materials. Additionally, studies have shown that N-(4-hydroxyphenyl)acetamide can act as a bidentate ligand, coordinating with metal ions like Iron (III) through the oxygen atoms of the hydroxyl and carbonyl groups. openaccessjournals.com This capability suggests that this compound could be explored for creating metal complexes, potentially leading to advanced materials with unique catalytic or electronic properties. The synthesis of phthalide (B148349) derivatives, which are important intermediates for other heterocyclic systems, also showcases the broad utility of such scaffolds in organic synthesis. mdpi.com

Contributions to Medicinal Chemistry Lead Optimization and Preclinical Drug Discovery

The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, and derivatives of this compound are actively being investigated for a wide range of therapeutic applications. By modifying the core structure, researchers aim to optimize efficacy, selectivity, and safety profiles for various biological targets.

One significant area of research is the development of novel anti-inflammatory and analgesic agents. The acetamide framework is a key structural feature in many selective COX-II inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than traditional NSAIDs. galaxypub.coarchivepp.comarchivepp.com Scientists have synthesized numerous acetamide derivatives, incorporating heterocyclic moieties like pyrazole, triazole, and oxadiazole, to enhance COX-2 selectivity and potency. archivepp.com Building on the structure of acetaminophen (B1664979), new ester derivatives have been synthesized and shown to possess significant analgesic, antipyretic, and, notably, anti-inflammatory activities, an effect lacking in the parent drug. derpharmachemica.com Furthermore, novel pipelines of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics are being developed that retain analgesic and antipyretic properties but are designed to lack the hepatotoxicity associated with high doses of acetaminophen. nih.govnih.gov

The versatility of the acetamide scaffold extends beyond inflammation and pain. Researchers have developed derivatives with a broad spectrum of biological activities, including:

Anticancer Activity : By incorporating moieties like 1,3,4-oxadiazole, derivatives of acetaminophen have been developed that show potential in inhibiting the proliferation of cancer cells, such as the MCF-7 breast cancer line. um.edu.myresearchgate.net

Antimicrobial and Antifungal Activity : Modifications of the core structure have yielded compounds with significant antibacterial and antifungal properties. um.edu.myresearchgate.net N-phenylacetamide derivatives containing 4-arylthiazole moieties, for example, have shown promising in vitro activity against several pathogenic bacteria. mdpi.com

Enzyme Inhibition : New N-phenylacetamide-based sulphonamides have been synthesized as potent inhibitors of carbonic anhydrase isoforms, which are implicated in several diseases. nih.gov Other derivatives have been developed as inhibitors of HIV-1 Tat-mediated viral transcription, demonstrating potential as a new class of anti-retroviral agents. nih.gov

Antidepressant Activity : Phenylacetamide derivatives have been designed and synthesized as potential antidepressant agents, with some compounds showing better efficacy than standard drugs in preclinical models. nih.gov

The following table summarizes selected preclinical findings for various derivatives based on the N-phenylacetamide scaffold.

Derivative ClassBiological Target / ActivityKey FindingsReference
2-(Benzenesulfonamide)-N-(4-hydroxyphenyl) acetamidesAnalgesic, AntipyreticDesigned as non-hepatotoxic analogs of acetaminophen that retain efficacy. nih.govnih.gov
Dicarboxylic Acid Esters of AcetaminophenAnti-inflammatory, AnalgesicDemonstrated significant anti-inflammatory activity, which is lacking in the parent compound. derpharmachemica.com
Isatin N-phenylacetamide SulphonamidesCarbonic Anhydrase (hCA) InhibitionShowed effective inhibition against hCA I, II, and XII isoforms, with some analogs having promising cytotoxicity against lung cancer cell lines. nih.gov
5-Indole-1,3,4-oxadiazol-2-thiol AcetamidesAnti-HIV-1 ActivityPotently inhibited HIV-1 Tat-mediated viral transcription and replication in T cell lines. nih.gov
N-phenylacetamides with 4-ArylthiazoleAntibacterial ActivityExhibited promising activity against pathogenic bacteria like Xanthomonas oryzae. mdpi.com
N-Substituted AcetamidesP2Y14R Antagonism (Anti-gout)A potent antagonist was identified as a promising lead compound for acute gouty arthritis. nih.gov

Investigation of Environmental Fate and Transformation Pathways in Academic Contexts

The widespread use of related compounds like acetaminophen has led to their classification as environmental contaminants of emerging concern. nih.gov This has spurred academic research into their environmental fate and biodegradation pathways, providing a model for understanding how this compound might behave in the environment. Aromatic compounds, in general, can be persistent pollutants, and their degradation is a key area of environmental science. nih.govmdpi.comiosrjournals.org

Microbial biodegradation is a primary mechanism for the removal of such pollutants. nih.goviosrjournals.org Studies on aromatic compounds indicate that bacteria and fungi possess metabolic pathways to break down these complex structures, often using them as a source of energy. iosrjournals.orgnih.gov The degradation pathways for xenobiotic aromatic compounds often involve initial enzymatic modifications, such as hydroxylation and ring cleavage, eventually leading to intermediates that can enter central metabolic cycles. mdpi.com

For acetaminophen, transformation products in the environment can include nitrated derivatives like N-(4-hydroxy-3-nitrophenyl)acetamide, which forms through reactions involving cellular oxidants. nih.gov The biodegradation of aromatic compounds can proceed through different pathways depending on the specific structure and the environmental conditions (aerobic vs. anaerobic). Under anaerobic conditions, for instance, the conversion of aromatic compounds often involves ring fission that leads to intermediates like acetyl-CoA. The presence of functional groups, such as the additional acetyl group in this compound, would be expected to influence these degradation pathways, making it an interesting subject for academic study to determine how structural modifications affect persistence and transformation in soil and water systems.

Advanced Chemical Biology Probes Based on this compound Structure

While this compound itself is not primarily used as a chemical biology probe, its core structure, derived from acetaminophen, offers significant potential for the design of such tools. Chemical probes are small molecules used to study and manipulate biological systems, and the N-phenylacetamide scaffold can be chemically modified to incorporate reporter tags (like fluorophores) or reactive groups for target identification.

A notable example of this concept is the development of boronate-based derivatives of acetaminophen. nih.gov These compounds were designed as "proinhibitors" of myeloperoxidase, an enzyme involved in inflammation. The boronate group is cleaved by specific biological oxidants (like peroxynitrite or hypochlorous acid), releasing the active acetaminophen inhibitor. This oxidant-responsive activation mechanism is a hallmark of an activatable chemical probe, designed to report on specific biochemical activities within a complex biological environment. nih.gov

This approach could be extended to this compound. The hydroxyl or acetyl groups could serve as handles for chemical modification, allowing for the attachment of:

Fluorophores : To visualize the distribution of the compound or its binding to specific cellular targets.

Biotin tags : For affinity purification and identification of protein binding partners.

Photo-crosslinkers : To covalently link the molecule to its biological target upon UV irradiation, facilitating target identification.

Given the diverse biological activities of its derivatives (targeting COX enzymes, carbonic anhydrases, etc.), probes based on the this compound scaffold could be invaluable academic tools for elucidating mechanisms of action, validating drug targets, and exploring the complex biology associated with these proteins.

Future Trajectories in Preclinical Research for this compound and its Derivatives

The academic exploration of this compound and its derivatives is poised to expand in several key directions, driven by its synthetic tractability and the diverse bioactivities of its analogs.

A primary future trajectory lies in continued lead optimization in medicinal chemistry . The N-phenylacetamide scaffold has proven to be a "privileged structure" for developing inhibitors of enzymes like COX-II and carbonic anhydrase, as well as antagonists for various receptors. archivepp.comnih.gov Future research will likely focus on synthesizing new libraries of derivatives to improve potency, enhance selectivity for specific enzyme isoforms or receptor subtypes, and optimize pharmacokinetic properties for better drug-like potential. archivepp.comacs.org The development of safer analgesics by modifying the acetaminophen structure to prevent toxic metabolite formation remains a high-priority area. nih.gov

Another promising direction is the exploration of this compound as a building block for advanced materials . Its ability to act as a ligand for metal ions could be exploited to create novel coordination polymers or metal-organic frameworks (MOFs) with tailored electronic, magnetic, or catalytic properties. openaccessjournals.com Its classification as a dye intermediate also suggests potential applications in the development of new functional dyes for sensing or imaging. dyestuffintermediates.com

In the realm of environmental science , future studies are needed to map the specific environmental fate and transformation pathways of this compound. Academic research could focus on identifying the microbial consortia and enzymes responsible for its degradation and characterizing its transformation products to assess their potential ecotoxicity. mdpi.com

Finally, the development of sophisticated chemical biology probes based on this scaffold represents a significant growth area. Building on preliminary work with responsive derivatives, future efforts could generate a toolkit of probes to investigate the roles of key enzymes in inflammatory and disease pathways, providing deeper insights into human biology and creating new opportunities for drug discovery. nih.gov

Q & A

Basic: What are the common synthetic routes for N-(4-acetyl-2-hydroxyphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Answer:
The compound is typically synthesized via acetylation of 4-amino-2-hydroxyphenyl derivatives or functional group modifications on pre-existing acetamide scaffolds. Key considerations include:

  • Reagent selection : Use acetylating agents like acetic anhydride under controlled pH to minimize side reactions (e.g., over-acetylation) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres prevent oxidation of phenolic groups .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:
A multi-technique approach is essential:

Technique Key Features Reference
¹H/¹³C NMR - Phenolic -OH proton at δ 9.8–10.2 ppm (DMSO-d₆).
- Acetamide carbonyl carbon at δ 168–170 ppm.
- Aromatic protons split due to substituent effects.
IR - N-H stretch at ~3250 cm⁻¹.
- C=O (amide) at ~1650 cm⁻¹.
- O-H (phenolic) broad peak at ~3300 cm⁻¹.
Mass Spec Molecular ion peak [M+H]⁺ at m/z 194.1 (C₉H₁₁NO₃). Fragmentation patterns confirm acetyl and hydroxyl groups.

Advanced: How can researchers resolve contradictions in biological activity data observed across cytotoxicity studies?

Answer:
Discrepancies often arise from:

  • Purity variability : Impurities (e.g., unreacted starting materials) can skew results. Validate purity via HPLC (>98%) before assays .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times (24h vs. 48h), or solvent carriers (DMSO concentration ≤0.1%) significantly impact IC₅₀ values .
  • Mechanistic context : The compound may exhibit selective cytotoxicity depending on cellular redox environments. Pair in vitro data with ROS (reactive oxygen species) quantification to clarify mechanisms .

Advanced: What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The acetylated phenyl ring shows high electron density at the para position, favoring electrophilic attack .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities. The hydroxyl group forms hydrogen bonds with active-site residues .
  • Solvent effect modeling : Use COSMO-RS to assess solvent polarity impacts on reaction kinetics. Polar solvents stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions .

Basic: How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC. The phenolic -OH group is prone to oxidation at pH >10 .
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C typical) .
  • Light sensitivity : Store samples in amber vials and test photostability under UV/visible light (ICH Q1B guidelines) .

Advanced: What crystallographic methods are suitable for resolving the solid-state structure of this compound, and how can SHELX software aid in refinement?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water). The orthorhombic crystal system (space group P2₁2₁2₁) is common for acetamide derivatives .
  • SHELX refinement :
    • Use SHELXD for phase problem resolution via dual-space methods.
    • SHELXL refines hydrogen bonding networks (e.g., O-H···O=C interactions) with anisotropic displacement parameters .
    • Validate via R-factor (<5%) and electron density maps.

Basic: What are the recommended protocols for evaluating the compound’s antioxidant activity in vitro?

Answer:

  • DPPH assay : Dissolve the compound in methanol (0.1–100 µM), mix with DPPH radical solution, and measure absorbance at 517 nm after 30 min. IC₅₀ values <50 µM indicate strong activity .
  • FRAP assay : Compare Fe³+ to Fe²+ reduction capacity using TPTZ reagent. Express results as µmol Fe²+/g compound .
  • Positive controls : Include ascorbic acid or Trolox to benchmark activity .

Advanced: How can kinetic studies elucidate the compound’s degradation pathways in aqueous environments?

Answer:

  • Pseudo-first-order kinetics : Monitor concentration vs. time under controlled pH/temperature. Calculate rate constants (k) via HPLC .
  • Hydrolysis mechanisms :
    • Acidic conditions: Protonation of the acetamide group leads to C-N bond cleavage.
    • Alkaline conditions: Hydroxide attack on the acetyl group forms acetic acid and phenolic byproducts .
  • Activation energy : Use the Arrhenius equation to determine Eₐ from k values at multiple temperatures .

Basic: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Catalyst optimization : Use zeolites or acidic resins to minimize side reactions (e.g., dimerization) .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition .
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to detect intermediates in real time .

Advanced: How does the compound’s electronic structure influence its UV-Vis absorption properties, and how can TD-DFT simulations enhance interpretation?

Answer:

  • Experimental UV-Vis : Expect λₘₐₐ at ~270 nm (π→π* transitions in the aromatic system) and ~310 nm (n→π* of the acetamide group) .
  • TD-DFT simulations :
    • Model excited states using B3LYP/6-311+G(d,p) basis set.
    • Simulate solvent effects (e.g., ethanol) with the PCM model.
    • Compare oscillator strengths to experimental spectra for validation .

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